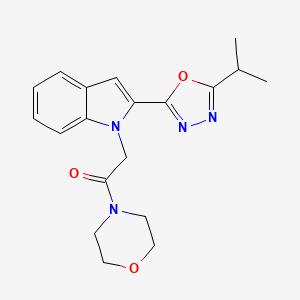
2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone” seems to be a complex organic molecule. It contains an indole group, an oxadiazole group, and a morpholino group . These groups are common in many biologically active compounds and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole and oxadiazole groups are heterocyclic compounds, and the morpholino group is a common substituent in organic chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indole and oxadiazole groups can participate in various reactions, such as electrophilic substitution, nucleophilic substitution, and others .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the indole, oxadiazole, and morpholino groups would likely make the compound polar and potentially capable of forming hydrogen bonds .
Applications De Recherche Scientifique
Synthesis and Characterization
- A study focused on synthesizing and characterizing a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, using NMR, IR, Mass spectral studies, and single-crystal X-ray diffraction. This research is important for understanding the structural properties of similar compounds (Mamatha S.V et al., 2019).
Biological Activities
- A different compound in the same class, 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, was found to exhibit antimicrobial and hemolytic activities, highlighting potential therapeutic applications (Samreen Gul et al., 2017).
Anti-inflammatory and Analgesic Properties
- Research on derivatives of indomethacin, a non-steroidal anti-inflammatory drug (NSAID), including compounds similar to 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone, demonstrated significant anti-inflammatory and analgesic properties without gastrointestinal toxicities. These findings suggest potential applications in developing safer NSAIDs (S. Bhandari et al., 2010).
Antimicrobial Evaluation
- A study on the synthesis and evaluation of novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which are structurally related to the queried compound, found promising activity against HIV-1 replication, indicating potential applications in antiviral therapies (Zhiping Che et al., 2015).
Antitumor Potential
- In a study investigating oxadiazole derivatives possessing morpholine, compounds were evaluated for their antitumor potential in Dalton's Lymphoma Ascites (DLA) tumor cells. One compound showed extensive cytotoxicity in vitro and a significant reduction in tumor volume in vivo, suggesting potential applications in cancer treatment (M. Al‐Ghorbani et al., 2015).
Antimicrobial and Antioxidant Studies
- New indolo[3,2-c]isoquinoline derivatives, including oxadiazole-morpholine compounds, were synthesized and evaluated for their biological activities, showing potent antimicrobial activity against certain bacteria and fungi, as well as promising radical scavenging and metal chelating properties (Vaijinath A. Verma, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13(2)18-20-21-19(26-18)16-11-14-5-3-4-6-15(14)23(16)12-17(24)22-7-9-25-10-8-22/h3-6,11,13H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRLUYLOVOUCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2955227.png)
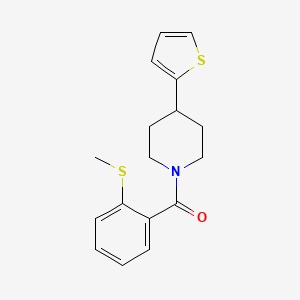
![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2955232.png)
![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2955233.png)

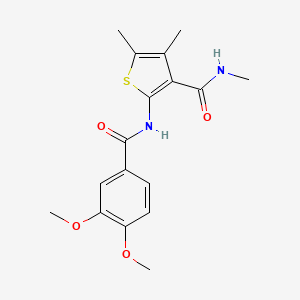
![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2955239.png)

![3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2955244.png)
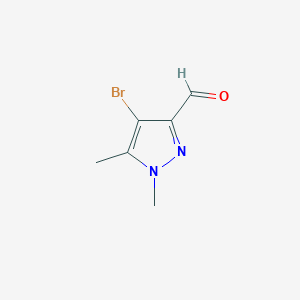

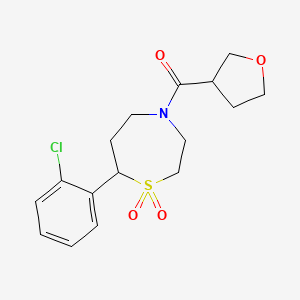
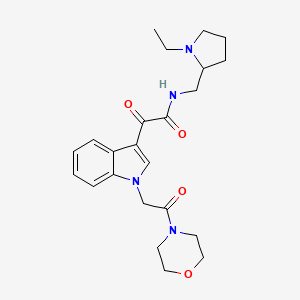
![(Z)-2-methoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2955250.png)